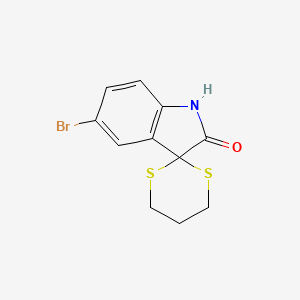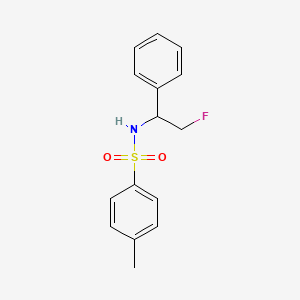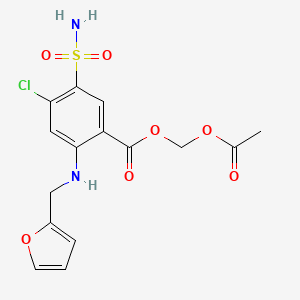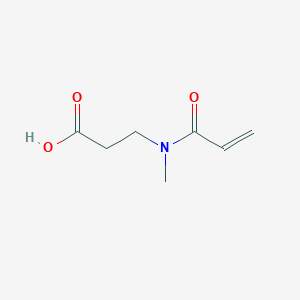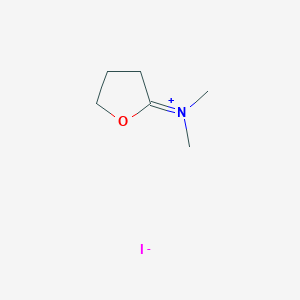
N,N-Dimethyloxolan-2-iminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyloxolan-2-iminium iodide, also known as Eschenmoser’s salt, is an organic compound with the molecular formula C3H8IN. It is a white, hygroscopic solid that is highly soluble in water and other polar solvents. This compound is widely used in organic synthesis due to its ability to act as a methylating agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Dimethyloxolan-2-iminium iodide can be synthesized through the reaction of trimethylamine with diiodomethane in the presence of dioxane and anhydrous ethanol. The mixture is allowed to react at room temperature for 100 hours in the dark. The resulting crystals are filtered and washed with ethanol and ether, then dried under vacuum at 70°C to yield trimethylmethylammonium iodide. This intermediate is then heated with sulfolane at 160°C for 12 minutes, and the resulting crystals are washed with carbon tetrachloride and dried under vacuum at 50°C to obtain the final product .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyloxolan-2-iminium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Addition Reactions: It can add to alkenes and alkynes to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from reactions with this compound depend on the specific nucleophile used. For example, reactions with amines can yield methylated amines, while reactions with alcohols can produce ethers.
Applications De Recherche Scientifique
N,N-Dimethyloxolan-2-iminium iodide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a methylating agent in the synthesis of various organic compounds.
Medicinal Chemistry: It is employed in the synthesis of pharmaceuticals and other bioactive molecules.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Biological Research: It is used in the modification of biomolecules for various biological studies.
Mécanisme D'action
The mechanism of action of N,N-Dimethyloxolan-2-iminium iodide involves the formation of a highly reactive iminium ion, which can readily react with nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. The iminium ion acts as an electrophile, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylmethyleneammonium iodide: Similar in structure and reactivity, used in similar applications.
N,N-Dimethylmethyleneiminium chloride: Another methylating agent with similar properties but different counterion.
N,N-Dimethylmethyleneammonium bromide: Similar compound with bromide as the counterion.
Uniqueness
N,N-Dimethyloxolan-2-iminium iodide is unique due to its high reactivity and versatility as a methylating agent. Its ability to form stable iminium ions makes it particularly useful in organic synthesis and various industrial applications.
Propriétés
Numéro CAS |
669720-73-4 |
|---|---|
Formule moléculaire |
C6H12INO |
Poids moléculaire |
241.07 g/mol |
Nom IUPAC |
dimethyl(oxolan-2-ylidene)azanium;iodide |
InChI |
InChI=1S/C6H12NO.HI/c1-7(2)6-4-3-5-8-6;/h3-5H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
LMIMXCJTJJDBCW-UHFFFAOYSA-M |
SMILES canonique |
C[N+](=C1CCCO1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


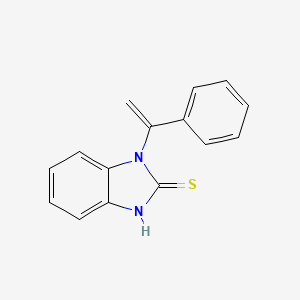

![4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12542083.png)
stannane](/img/structure/B12542085.png)

![Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)-](/img/structure/B12542112.png)
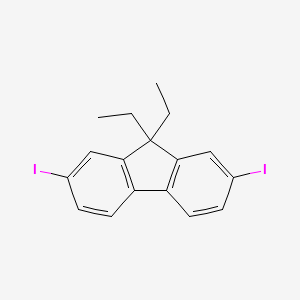
![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one](/img/structure/B12542117.png)
![2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12542128.png)
